2-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE DIHYDROCHLORIDE
Overview
Description
2-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE DIHYDROCHLORIDE is a chemical compound belonging to the phenylpiperazine class It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE DIHYDROCHLORIDE typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with suitable alkylating agents. One common method includes the reaction of 1-[3-(trifluoromethyl)phenyl]piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE DIHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems and possible use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE DIHYDROCHLORIDE involves its interaction with various molecular targets. It has been shown to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . This binding can modulate the release of serotonin and other neurotransmitters, influencing mood, cognition, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethylphenylpiperazine (TFMPP): Similar in structure but differs in the position of the trifluoromethyl group.
Meta-chlorophenylpiperazine (mCPP): Another phenylpiperazine derivative with a chlorine substituent instead of a trifluoromethyl group.
Uniqueness
2-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE DIHYDROCHLORIDE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]piperazine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;;/h1-4,10,15-16H,5-7H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVTMLTNMOXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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